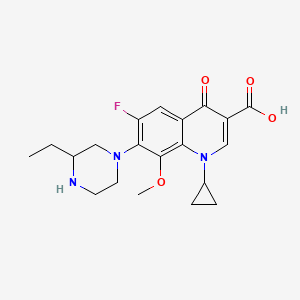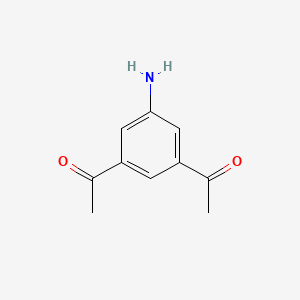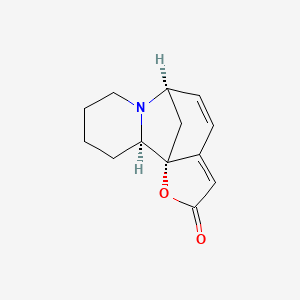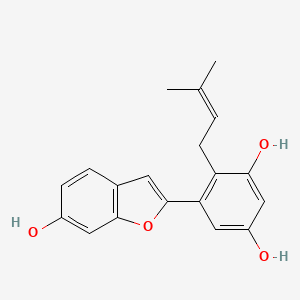
demethylmoracin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Hydroxy-1-benzofuran-2-yl)-4-(3-methylbut-2-en-1-yl)benzene-1, 3-diol, also known as demethyl-moracin i, belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. 5-(6-Hydroxy-1-benzofuran-2-yl)-4-(3-methylbut-2-en-1-yl)benzene-1, 3-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis of α-Aryl Ketones : Demethylmoracin I has been involved in the synthesis of α-aryl ketones through the nucleophilic acylation of o-quinone methide electrophiles. This process has been highlighted as an efficient method for producing α-aryl ketone adducts, showcasing the versatility of demethylmoracin I in synthetic chemistry (Mattson & Scheidt, 2007).
Biological and Medical Research
- Antifungal Activity : Demethylmoracin I derivatives, such as 7-demethoxytylophorine, have been studied for their antifungal properties. These compounds have shown effectiveness in inhibiting plant-pathogenic fungi, specifically Penicillium italicum, which causes postharvest diseases in fruits. This suggests potential applications of demethylmoracin I derivatives in agricultural and food preservation contexts (Chen et al., 2019).
Pharmaceutical Development and Drug Design
- DNA Methylation and Cancer Treatment : Demethylating agents, including those related to demethylmoracin I, are under investigation for their potential in treating various cancers. These agents work by altering DNA methylation patterns, which can affect gene expression and potentially target cancer cells (Roulois et al., 2015).
Propiedades
Nombre del producto |
demethylmoracin I |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
5-(6-hydroxy-1-benzofuran-2-yl)-4-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(8-14(21)9-17(15)22)19-7-12-4-5-13(20)10-18(12)23-19/h3-5,7-10,20-22H,6H2,1-2H3 |
Clave InChI |
KDDIWXQFRQYXCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C |
Sinónimos |
demethyl-moracin I demethylmoracin I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



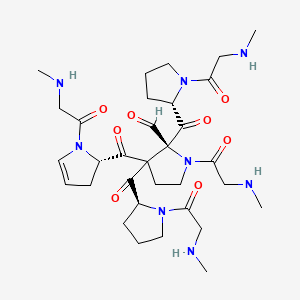
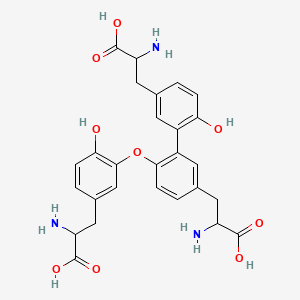
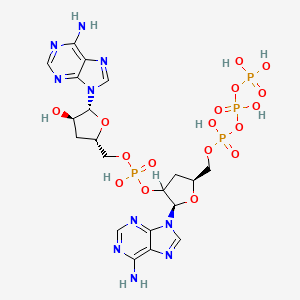
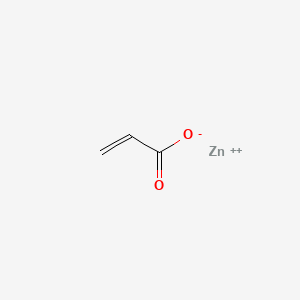
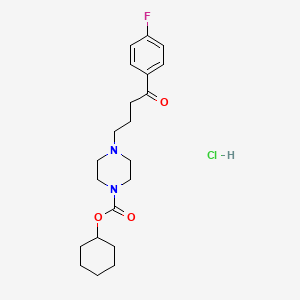
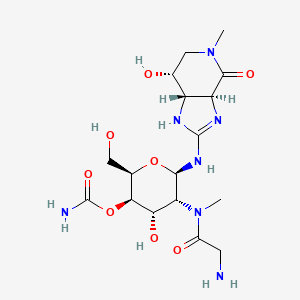
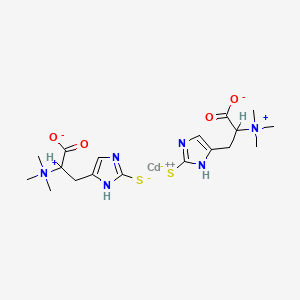
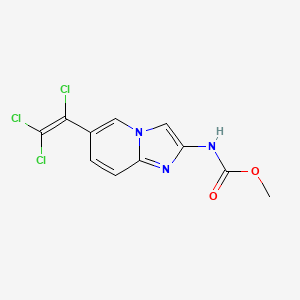
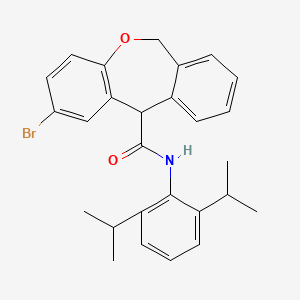
![2,6-Dimethyl-4-[1-(2-naphthalenylsulfonyl)-4-piperidinyl]morpholine](/img/structure/B1212468.png)
![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)
